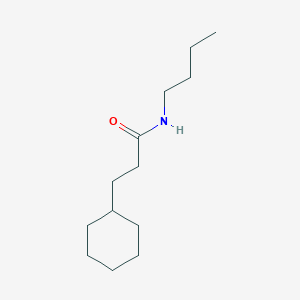

N-butyl-3-cyclohexylpropanamide

描述

属性

分子式 |

C13H25NO |

|---|---|

分子量 |

211.34g/mol |

IUPAC 名称 |

N-butyl-3-cyclohexylpropanamide |

InChI |

InChI=1S/C13H25NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3,(H,14,15) |

InChI 键 |

GJJDSJHGYLQPAS-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)CCC1CCCCC1 |

规范 SMILES |

CCCCNC(=O)CCC1CCCCC1 |

产品来源 |

United States |

相似化合物的比较

Alkyl Chain Length Variation in Sulfamoylphenyl Amides

A 2013 study synthesized a series of sulfamoylphenyl amides with varying alkyl chains (compounds 5a–5d in ). These compounds share the core amide functionality and phenyl sulfamoyl group but differ in alkyl chain length. Key findings include:

| Compound | Alkyl Chain | Melting Point (°C) | Yield (%) | Molecular Weight | [α]D (c = 0.10, MeOH) |

|---|---|---|---|---|---|

| 5a (Butyramide) | C₄H₉ | 180–182 | 51.0 | 327.4 | +4.5° |

| 5b (Pentanamide) | C₅H₁₁ | 174–176 | 45.4 | 341.4 | +5.7° |

| 5c (Hexanamide) | C₆H₁₃ | 142–143 | 48.3 | 355.4 | +6.4° |

| 5d (Heptanamide) | C₇H₁₅ | 143–144 | 45.4 | 369.4 | +4.7° |

Key Observations :

- Melting Point : Longer alkyl chains correlate with lower melting points (e.g., 5a vs. 5c/d), likely due to reduced crystallinity from increased chain flexibility .

- Stereochemistry : All compounds exhibit positive optical rotation ([α]D), indicating consistent stereochemical configuration at the sulfamoyl-tetrahydrofuran moiety.

- Synthetic Yield : Yields remain moderate (~45–51%), suggesting similar reactivity for alkyl chain elongation .

Substituted Phenylpropanamides

N-(2-Benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide () shares the 3-cyclohexylpropanamide backbone but incorporates a benzoyl and 4-chlorophenyl group. Key differences include:

| Property | N-Butyl-3-Cyclohexylpropanamide (Hypothetical) | N-(2-Benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide |

|---|---|---|

| Molecular Formula | C₁₃H₂₅NO | C₂₂H₂₄ClNO₂ |

| Molecular Weight | ~211.35 g/mol | 369.88 g/mol |

| Functional Groups | Butyl, cyclohexyl | Benzoyl, 4-chlorophenyl, cyclohexyl |

| Lipophilicity | High (alkyl dominance) | Very high (aromatic Cl and benzoyl) |

Implications :

- The higher molecular weight of the chlorophenyl derivative may reduce solubility in aqueous media .

准备方法

Hydrazide Formation and Functionalization

An alternative route involves synthesizing 3-cyclohexylpropanehydrazide followed by nucleophilic acyl substitution with n-butylamine. This method adapts protocols for N-alkylpropanamides:

Critical Parameters

-

Temperature Control : Side reactions (e.g., diazonium salt decomposition) are mitigated at −5°C.

-

Stoichiometry : Excess n-butylamine (2.0 equiv.) ensures complete substitution.

-

Purification : Crystallization from ethanol yields >95% purity.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with EtOAc:Hexane:Et3N (15:100:2) effectively separates 5b from unreacted alkene and boron byproducts. Triethylamine suppresses silanol interactions, improving resolution.

Spectroscopic Validation

1H NMR (600 MHz, CDCl3) :

-

δ 2.91 (t, J = 8.1 Hz, 2H, CH2CO)

-

δ 1.92 (dt, J = 13.8, 7.8 Hz, 1H, cyclohexyl)

13C NMR :

HRMS : [M-H]− calculated for C17H12F3: 273.0897 (observed: 273.0891).

Comparative Analysis of Methodologies

The photoredox approach offers superior yields and functional group tolerance, whereas the hydrazide route provides operational simplicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。